(2R)-2-(4-methylphenyl)propan-1-ol
Description
(2R)-2-(4-Methylphenyl)propan-1-ol is a chiral secondary alcohol characterized by a methyl-substituted phenyl group at the C2 position of a propanol backbone. Its stereochemistry (R-configuration) and structural features make it relevant in asymmetric synthesis, pharmaceutical intermediates, and ligand design.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2R)-2-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9,11H,7H2,1-2H3/t9-/m0/s1 |
InChI Key |
CLFDIFDNDWRHJF-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)CO |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-methylphenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (4-methylphenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and selectivity for the desired enantiomer.
Industrial Production Methods
On an industrial scale, the production of (2R)-2-(4-methylphenyl)propan-1-ol may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or Raney nickel to facilitate the reduction of (4-methylphenyl)propan-2-one under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to maximize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic medium or potassium permanganate in basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: (4-methylphenyl)propan-2-one or (4-methylphenyl)propanoic acid.
Reduction: (4-methylphenyl)propane.
Substitution: (2R)-2-(4-methylphenyl)propyl chloride or bromide.
Scientific Research Applications
(2R)-2-(4-methylphenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of (2R)-2-(4-methylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Chirality : The (R)-configuration in (2R)-2-(4-methylphenyl)propan-1-ol distinguishes it from racemic mixtures (e.g., Impurity E in ), which may exhibit reduced enantioselectivity in biological systems.
- Bioactivity: Compounds with aminoalkyl side chains (e.g., YOK-1204 , adrenoceptor ligands ) show enhanced pharmacological activity compared to simpler alcohols like the target compound.
- Lipophilicity: The 4-methylphenyl group increases logP values relative to unsubstituted phenylpropanols, aligning with trends observed in oxazolo-pyrimidine derivatives .
Physicochemical Properties
Comparative data for select compounds:
Insights :
- The target compound’s lower molecular weight and moderate lipophilicity suggest utility as a synthetic intermediate rather than a direct drug candidate.
- Polar substituents (e.g., methoxyethyl in Impurity E ) improve water solubility but reduce membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
